molecular formula C49H92N2O7 B15281660 Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B15281660
M. Wt: 821.3 g/mol
InChI Key: GEWMCTHTNNLJMC-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Esterification: Formation of ester bonds between carboxylic acids and alcohols.

    Amidation: Formation of amide bonds between carboxylic acids and amines.

    Oxidation and Reduction: Introduction of oxo groups and reduction of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Sequential addition of reagents and purification of intermediates.

    Continuous Flow Chemistry: Streamlined synthesis with continuous input of reactants and output of products, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxo groups or carboxylic acids.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming alcohols or amines.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis of derivatives.

    Biology: Investigation of its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the synthesis of other complex molecules or as a functional additive in materials.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, triggering downstream signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.

    Membrane Interaction: Integration into cell membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: can be compared with other long-chain esters and amides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and long hydrocarbon chain, which may confer unique properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C49H92N2O7

Molecular Weight

821.3 g/mol

IUPAC Name

nonyl 8-[3-(3,5-dioxomorpholin-4-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C49H92N2O7/c1-4-7-10-13-16-25-32-42-57-48(54)36-28-21-17-23-30-38-50(40-33-41-51-46(52)43-56-44-47(51)53)39-31-24-18-22-29-37-49(55)58-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h45H,4-44H2,1-3H3

InChI Key

GEWMCTHTNNLJMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1C(=O)COCC1=O

Origin of Product

United States

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